(6-Methyl-5-nitropyridin-2-yl)methanol

説明

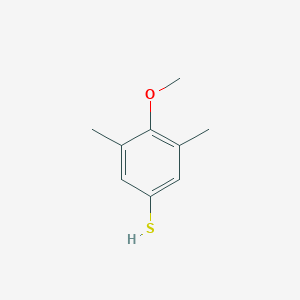

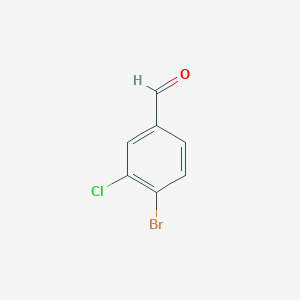

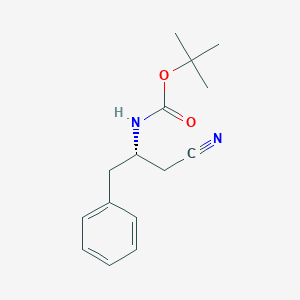

“(6-Methyl-5-nitropyridin-2-yl)methanol” is a chemical compound with the CAS Number: 13603-40-2. It has a molecular weight of 168.15 and its IUPAC name is (6-methyl-5-nitro-2-pyridinyl)methanol . It is stored at room temperature and has a purity of 95%. It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for “(6-Methyl-5-nitropyridin-2-yl)methanol” is 1S/C7H8N2O3/c1-5-7 (9 (11)12)3-2-6 (4-10)8-5/h2-3,10H,4H2,1H3 . This indicates the molecular structure of the compound.科学的研究の応用

Methanol as a Key Component in Chemical Synthesis

Methanol, a simple alcohol, plays a crucial role in chemical synthesis and energy technologies. A study by Sarki et al. (2021) highlights its use as both a C1 synthon and H2 source in the selective N-methylation of amines. The research employed RuCl3.xH2O as a catalyst, which effectively tolerates various amines, transforming them into N-methylated products. This process also facilitated the synthesis of pharmaceutical agents such as venlafaxine and imipramine, underscoring the synthetic value of methanol in chemical reactions (Sarki et al., 2021).

Methanol in Reaction Mechanisms

Methanol's role in reaction mechanisms is also significant. For instance, Sakamoto and Plas (1977) studied the reaction of 3-chloro-6-methyW-nitropyridazine 1-oxide with methanolic ammonia, leading to various substitutions on the molecule. This research provides insight into the behavior of nitropyridazine derivatives in the presence of methanol (Sakamoto & Plas, 1977).

Coordination Chemistry

In coordination chemistry, the compound 6-methylpyridine-2-methanol has been explored. Telfer et al. (2008) examined its interaction with divalent first-row transition metal salts. The study aimed to understand the formation of hydrogen-bonded helicates, leading to diverse products such as Cu(ClO4)2 and ZnCl2. This research is crucial in understanding the chemistry of pyridine-alcohol ligands and their interactions with various metal salts (Telfer et al., 2008).

Safety And Hazards

特性

IUPAC Name |

(6-methyl-5-nitropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGKDKNNONDERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647261 | |

| Record name | (6-Methyl-5-nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methyl-5-nitropyridin-2-yl)methanol | |

CAS RN |

13603-40-2 | |

| Record name | (6-Methyl-5-nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)